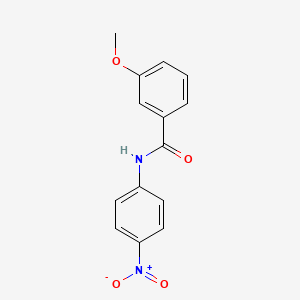

3-methoxy-N-(4-nitrophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-10(9-13)14(17)15-11-5-7-12(8-6-11)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKUWPYIFXOLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385450 | |

| Record name | STK259264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62507-49-7 | |

| Record name | 3-Methoxy-N-(4-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62507-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK259264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Elucidation

A plausible and widely used method for the synthesis of N-arylbenzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. ajol.info For 3-methoxy-N-(4-nitrophenyl)benzamide, this would entail the reaction between 3-methoxybenzoyl chloride and 4-nitroaniline, typically in the presence of a base to neutralize the HCl byproduct.

While a crystal structure for this compound is not available in the literature, the structures of numerous isomers and related derivatives have been determined by single-crystal X-ray diffraction. tubitak.gov.trnih.govresearchgate.netnih.gov To illustrate the detailed structural information that can be obtained, the crystallographic data for a closely related compound, 2-Nitro-N-(4-nitrophenyl)benzamide , is presented below. tubitak.gov.trresearchgate.net This compound crystallizes in the orthorhombic space group P 2₁2₁2₁, and its structure is stabilized by intermolecular N-H···O hydrogen bonds that create a three-dimensional network. tubitak.gov.trtubitak.gov.tr The dihedral angle between the two aromatic rings is a significant feature of these molecules, influencing their packing in the solid state. tubitak.gov.tr

Table 1: Crystal Data and Structure Refinement for 2-Nitro-N-(4-nitrophenyl)benzamide tubitak.gov.trresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₉N₃O₅ |

| Formula Weight | 287.23 |

| Temperature (K) | 120(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.9443(10) Å b = 9.7147(11) Å c = 13.8016(16) Å |

| Volume (ų) | 1199.2(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.591 |

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

This technique is the gold standard for determining the exact solid-state structure of a crystalline compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure would elucidate the non-covalent interactions that govern how individual molecules of 3-methoxy-N-(4-nitrophenyl)benzamide interact with each other. This would include classical hydrogen bonds (e.g., N-H···O=C), weaker C-H···O interactions, and potential π-π stacking between the aromatic rings. The specific distances and angles of these interactions would be quantified.

Advanced Spectroscopic Characterization (Beyond Basic Compound Identification)

Spectroscopic methods provide complementary information about the compound's structure and bonding, both in the solid state and in solution.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Specific Bond and Functional Group Analysis

Detailed analysis of the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra would allow for the assignment of specific vibrational modes to the various functional groups within this compound. For instance, the precise frequencies of the N-H stretch, C=O stretch, and NO₂ symmetric and asymmetric stretches can provide insights into the extent of hydrogen bonding and the electronic environment of these groups.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Insights and Dynamics

High-resolution ¹H and ¹³C NMR spectroscopy in solution would confirm the connectivity of the atoms. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be used to unambiguously assign all proton and carbon signals. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space proximity of protons, offering insights into the preferred solution-state conformation, which can be compared to the solid-state conformation determined by X-ray diffraction.

Without access to the specific experimental data for this compound, any attempt to populate the requested sections would be speculative and not based on the required detailed research findings.

Chiroptical Spectroscopy

There is no available information regarding the chiroptical spectroscopy of this compound or its chiral derivatives. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. As the parent compound, this compound, is not chiral, these techniques would only be applicable to chiral derivatives or if the molecule adopted a stable, non-superimposable conformation (atropisomerism), which has not been reported for this specific compound.

Conformational Analysis in Solution and Solid States

Direct experimental studies detailing the conformational analysis of this compound in either solution or solid states have not been found in the existing literature. However, analysis of closely related compounds allows for informed postulations on its likely structural characteristics.

In solution, the molecule would be expected to have greater conformational freedom. The barrier to rotation around the amide C–N bond is significant, meaning the trans and cis conformations would interconvert slowly on the NMR timescale. The trans conformation is generally favored in secondary amides. Rotations around the other single bonds (linking the rings to the amide group) would be much faster, leading to a time-averaged conformation observable by techniques like NMR. The specific preferred conformation in solution would depend on the solvent's polarity and its ability to form hydrogen bonds.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for predicting the properties of molecules. By calculating the electron density, DFT can determine the electronic structure and other key characteristics of a compound. For molecules structurally similar to 3-methoxy-N-(4-nitrophenyl)benzamide, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to optimize molecular geometry and predict a range of properties tandfonline.com.

Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For analogous benzamide (B126) structures, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the methoxy-substituted benzene (B151609) ring, while the LUMO is often centered on the electron-deficient nitro-substituted ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor (methoxybenzamide) to the acceptor (nitrophenyl) moiety upon electronic excitation.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2)

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Structurally Similar Benzamide Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.8 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 1.85 |

| Chemical Softness (S) | 0.27 |

| Electrophilicity Index (ω) | 5.84 |

Note: The values in this table are illustrative and based on calculations for structurally related benzamide compounds. The actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate potential values.

For a molecule like this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, highlighting these as the primary sites for electrophilic interactions. The hydrogen atoms of the amide group and the aromatic rings would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis provides a visual representation of how the molecule will interact with other charged or polar species.

Prediction and Interpretation of Spectroscopic Data

DFT calculations are widely used to predict and interpret various spectroscopic data, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, one can assign the experimentally observed peaks to specific vibrational modes of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions between molecular orbitals.

For related benzamide compounds, good agreement has been observed between the theoretically predicted and experimentally measured spectroscopic data, which validates the computational methodology. Such studies on this compound would allow for a detailed understanding of its structural and electronic properties.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, often exhibit interesting nonlinear optical (NLO) properties. NLO materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability (β).

DFT calculations can be used to compute the first hyperpolarizability of a molecule. For benzamide derivatives with donor-acceptor architectures, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group is expected to enhance the NLO response. The calculated hyperpolarizability values for similar compounds have shown them to be promising candidates for NLO materials.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to explore its binding affinity and interaction patterns with various biological targets. Benzamide derivatives have been investigated for a range of biological activities, and docking simulations can help to identify the most promising protein targets for this specific compound.

Prediction of Ligand-Target Binding Affinities

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which quantifies the strength of the interaction between the ligand and the target protein. A more negative binding energy indicates a more favorable and stable interaction.

In studies of similar nitro-substituted benzamide derivatives, molecular docking analyses have revealed efficient binding to enzymes such as inducible nitric oxide synthase (iNOS) mdpi.com. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the protein. For this compound, the methoxy, nitro, and amide functionalities would be expected to play a crucial role in forming these interactions.

Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative with a Protein Target

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

| Inducible Nitric Oxide Synthase (iNOS) | Nitrobenzamide Derivative | -8.5 | Arg195, Tyr341, Pro344 |

Note: This table presents hypothetical data based on docking studies of structurally related compounds to illustrate the type of information that can be obtained. Specific studies on this compound are needed to determine its actual binding affinities and interactions.

Elucidation of Binding Modes and Key Interacting Residues

There is currently no available research that elucidates the binding modes of this compound with any specific biological target. Molecular docking and other computational techniques are instrumental in predicting how a ligand such as this benzamide derivative might fit into the active site of a protein. Such studies would typically identify key interacting amino acid residues and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Without these studies, any discussion of its binding behavior remains speculative.

Identification of Potential Biological Targets

The specific biological targets of this compound have not been identified through computational or experimental screening, according to available literature. Inverse docking or pharmacophore-based screening are common computational approaches used to scan libraries of known protein structures to identify potential binding partners for a small molecule. The application of these methods to this compound would be a necessary first step in hypothesizing its mechanism of action and potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for this compound or a closely related series of analogs. QSAR studies involve the statistical correlation of chemical structures with their biological activities. To develop a predictive model, a dataset of compounds with varying structures and measured biological activities is required. As there is no published bioactivity data for this compound, the development of such a model is not currently feasible.

Identification of Physicochemical and Structural Descriptors Influencing Efficacy

In the absence of QSAR models, the specific physicochemical and structural descriptors of this compound that influence its potential efficacy are unknown. QSAR studies would typically identify key molecular properties (e.g., logP, molecular weight, polar surface area, specific electronic or steric features) that are positively or negatively correlated with biological activity. This information is crucial for the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations

Conformational Stability and Dynamics in Simulated Biological Environments

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations provide a dynamic view of a molecule's behavior over time in a simulated environment, such as in water or a lipid bilayer, to mimic physiological conditions. Such simulations would be invaluable for understanding the conformational flexibility of the molecule, the stability of its different rotamers, and how it might adapt its shape upon binding to a biological target. Without these simulations, insights into its dynamic behavior at the molecular level are absent.

Ligand-Target Complex Stability and Residence Time

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies detailing the ligand-target complex stability and residence time for the compound this compound. While computational methods such as molecular dynamics simulations are standard approaches for investigating these parameters for bioactive molecules, no published research appears to have applied these techniques to this specific compound in the context of its interaction with a biological target.

Therefore, there is no available data to present on the stability of a ligand-target complex involving this compound, nor are there any findings on its residence time within a target's binding site. Such studies would be necessary to elucidate the dynamics of its potential interactions, the durability of the binding, and the kinetic profile of its association and dissociation from a biological receptor.

Without these specific computational investigations, a detailed analysis of the compound's behavior as a ligand, including the creation of data tables on binding energies or interaction timelines, cannot be provided at this time. Further research would be required to generate the necessary data to populate this area of study for this compound.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical data available for the compound This compound that addresses the topics outlined in your request.

Extensive searches for primary research and reviews covering the anticancer, antiproliferative, anti-inflammatory, and immunomodulatory activities of this specific molecule did not yield any results. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the following sections:

Preclinical Biological and Pharmacological Investigations in Vitro and in Vivo Non Human

Anti-inflammatory and Immunomodulatory Effects:There is no available information on the modulation of inflammatory mediators such as NF-κB or TNFα by 3-methoxy-N-(4-nitrophenyl)benzamide.

While research exists for structurally related compounds, such as other N-substituted benzamides, the strict requirement to focus solely on this compound prevents the inclusion of that data. To maintain scientific accuracy and adhere to the provided instructions, the article cannot be generated at this time.

Enzyme Inhibition (e.g., COX-1/2, Lipoxygenase)

While direct studies on the enzyme inhibitory activity of this compound are not present in the available literature, research on related benzimidazole (B57391) derivatives suggests a potential for anti-inflammatory action through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1 and COX-2, with a preference for targeting COX-2 due to its significant role in inflammatory pathways. nih.govnih.govbohrium.com

Molecular docking studies on some 2-substituted benzimidazole derivatives have been conducted to explore their mechanism of action against COX enzymes, indicating that these compounds exhibit significant binding affinity. nih.govnih.gov For instance, certain synthesized benzimidazole compounds demonstrated IC50 values for COX inhibition that were lower than the standard drug, ibuprofen, in in vitro assays. nih.govnih.gov

Table 1: In Vitro COX Inhibition for Selected Benzimidazole Derivatives (Note: Data for this compound is not available. The following data is for related benzimidazole compounds for contextual purposes.)

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound B2 | COX | < Ibuprofen | Ibuprofen | Specific value not cited |

| Compound B4 | COX | < Ibuprofen | Ibuprofen | Specific value not cited |

| Compound B7 | COX | < Ibuprofen | Ibuprofen | Specific value not cited |

| Compound B8 | COX | < Ibuprofen | Ibuprofen | Specific value not cited |

| Data derived from studies on 2-substituted benzimidazole derivatives. nih.govnih.gov |

Receptor Interactions (e.g., Alpha2-adrenergic, Serotonin (B10506), Dopamine)

There is no specific information available regarding the interaction of this compound with alpha2-adrenergic, serotonin, or dopamine (B1211576) receptors. However, the 3-methoxybenzamide (B147233) scaffold is a known component in molecules designed to target these receptors, particularly dopamine receptors.

A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were found to have a high affinity for dopamine D3 receptors. nih.gov Further modification of these structures, such as replacing the flexible butyl linker with a more rigid cyclohexyl linker, led to compounds with very high D3-receptor affinity (Kᵢ values in the sub-nanomolar range) and significant selectivity over D4, D2, 5-HT₁ₐ, and alpha₁-receptors. nih.gov For example, the derivative trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide showed a Kᵢ of 0.18 nM for the D3 receptor and was characterized as a full agonist. nih.gov

Additionally, other benzamide (B126) derivatives have been investigated for their activity at serotonin receptors, with some providing evidence for interaction with the 5-HT₄ receptor subtype. nih.gov

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced edema)

Direct in vivo anti-inflammatory testing of this compound has not been reported in the available scientific literature. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds. creative-biolabs.comnih.gov The inflammatory response in this model is biphasic, involving various mediators like histamine, serotonin, bradykinins, and prostaglandins. nih.gov

Studies on related benzimidazole derivatives have demonstrated significant anti-inflammatory effects in this model. nih.govresearchgate.net For certain substituted benzimidazoles, the anti-inflammatory activity was comparable to that of the standard drug diclofenac (B195802) sodium, confirming in vitro findings. nih.govnih.gov For example, some derivatives showed a prominent reduction in paw edema at a dose of 100 mg/kg, with percentage inhibitions reaching over 80%. researchgate.net

Table 2: In Vivo Anti-inflammatory Activity of Selected Benzimidazole Derivatives in Carrageenan-Induced Paw Edema (Note: Data for this compound is not available. The following data is for related benzimidazole compounds for contextual purposes.)

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Inhibition (%) |

| Compound 11b | 100 | 81.75 | Aceclofenac | 87.83 |

| Compound 11c | 100 | 79.09 | Aceclofenac | 87.83 |

| Compound 11d | 100 | 86.69 | Aceclofenac | 87.83 |

| Data derived from a study on substituted benzimidazole derivatives. researchgate.net |

Antimicrobial, Antifungal, and Antiparasitic Activities

The broad class of amide derivatives has been a subject of interest for antimicrobial research. nanobioletters.com Specifically, the presence of a nitroaromatic group, such as the 4-nitrophenyl moiety in the target compound, is often associated with antimicrobial properties. encyclopedia.pub

Determination of Minimum Inhibitory Concentrations (MICs)

No studies reporting the Minimum Inhibitory Concentrations (MICs) for this compound against any microbial strains were found. However, investigations into other novel benzamide and N-phenylpiperazine derivatives have shown a range of antimicrobial activities. nanobioletters.comresearchgate.net For example, in a study of 12 newly synthesized benzamide compounds, some showed excellent activity against B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL. nanobioletters.com Another study on meta-alkoxyphenylcarbamates found that a compound with a meta-methoxy side chain was most effective against Escherichia coli (MIC = 195.3 µg/mL), while another derivative was most active against Candida albicans (MIC = 97.7 µg/mL). researchgate.net

Table 3: MIC Values for Selected Benzamide and Carbamate (B1207046) Derivatives (Note: Data for this compound is not available. The following data is for related compounds for contextual purposes.)

| Compound ID | Microorganism | MIC (µg/mL) |

| Compound 5a | B. subtilis | 6.25 |

| Compound 5a | E. coli | 3.12 |

| Compound 6b | E. coli | 3.12 |

| Compound 6c | B. subtilis | 6.25 |

| Compound 6d (carbamate) | E. coli | 195.3 |

| Compound 8e (carbamate) | C. albicans | 97.7 |

| Data derived from studies on various benzamide and carbamate derivatives. nanobioletters.comresearchgate.net |

Targeting Microbial Metabolic Pathways (e.g., DNA gyrase, Topoisomerase IV)

There is no evidence to suggest that this compound targets microbial metabolic pathways such as DNA gyrase or topoisomerase IV. These type II topoisomerases are essential bacterial enzymes that control DNA topology and are validated targets for antibacterial agents, including the fluoroquinolone class of antibiotics. nih.govnih.gov Research has focused on developing new inhibitors for these enzymes. nih.govrsc.org While some benzimidazole-based compounds have been identified as inhibitors of E. coli DNA topoisomerase I, specific data linking benzamides like the subject of this article to these targets is lacking. nih.gov

Antiparasitic Efficacy (e.g., against Plasmodium falciparum)

No data on the antiparasitic efficacy of this compound against Plasmodium falciparum or other parasites is available in the literature. However, the benzamide and benzimidazole scaffolds are featured in many compounds that have been investigated for antimalarial activity. nih.govresearchgate.net Numerous benzimidazole derivatives have shown submicromolar activity against asexual blood-stage P. falciparum parasites. acs.orgacs.org Some amide and sulfonamide derivatives of 2,5-diaminobenzophenone have also displayed submicromolar activity against this parasite. nih.gov The search for new compounds with novel modes of action is critical due to increasing resistance to existing antimalarial drugs. chemrxiv.orgmalariaworld.org

Enzyme Inhibition and Receptor Modulation (Expanded)

While extensive research has been conducted on various benzamide derivatives, specific preclinical data on this compound is limited in publicly accessible literature. The following sections detail the known inhibitory activities of structurally related benzamide compounds against several key enzyme targets, providing a framework for the potential pharmacological profile of this compound.

There is currently no specific published research detailing the direct inhibitory effects of this compound on the tyrosinase enzyme. Tyrosinase is a critical enzyme in the synthesis of melanin, and its inhibition is a primary strategy for developing agents to treat hyperpigmentation. doi.org

However, studies on other substituted N-benzylbenzamides have demonstrated significant tyrosinase inhibitory activity. For instance, a series of N-benzyl-2,4-dihydroxy-5-(substituted)benzamides were synthesized and evaluated. doi.org In this series, substitutions on the benzamide ring were found to be important for activity. While a direct comparison is not possible, the investigation of related structures, such as a compound featuring a 3-nitrophenyl group (3k), showed tyrosinase inhibition with an IC50 value of 0.07 μM. doi.org This suggests that the N-phenylbenzamide scaffold is a viable candidate for tyrosinase inhibition, though the specific influence of a 3-methoxy group on the benzamide ring combined with a 4-nitrophenyl group on the amide nitrogen remains to be experimentally determined.

Specific inhibitory data for this compound against Acetylcholinesterase (AChE) and Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) are not available. These two enzymes are significant targets in the development of therapies for Alzheimer's disease.

Research into new benzamide derivatives has identified compounds with potent dual-inhibitory action against both AChE and BACE1. nih.gov A study by Drozdowska et al. synthesized and tested a series of eleven benzamides, with the most promising results found for compounds containing the 3-methoxybenzamide moiety. nih.gov The standout compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), demonstrated very strong inhibition of AChE and notable inhibition of BACE1. nih.gov All tested benzamide derivatives in the study showed some level of inhibitory effect against both enzymes. nih.gov

The inhibitory activities of the most potent compounds from this study are presented below. nih.gov

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | 9.01 |

| N,N′-(1,3-phenylene)bis(3-methoxybenzamide) | 0.14 | 21.82 |

| Donepezil (Reference) | 0.046 | N/A |

| Quercetin (Reference) | N/A | 4.89 |

Data sourced from Drozdowska et al., 2021. nih.gov

These findings underscore the potential of the 3-methoxybenzamide scaffold as a core structure for developing dual inhibitors of AChE and BACE1. nih.gov

No direct experimental data exists for the inhibition of histone deacetylases (HDACs) by this compound. HDACs are a class of enzymes crucial to epigenetic regulation, and their inhibition is an important therapeutic strategy in oncology. frontiersin.org

The benzamide chemical structure is a well-established pharmacophore in a major class of HDAC inhibitors. nih.gov These inhibitors, such as Entinostat (MS-275) and Chidamide, are typically class I selective and function by coordinating with a zinc ion in the enzyme's active site. frontiersin.orgnih.gov A study focusing on novel benzamide-based HDAC inhibitors identified N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM, respectively. frontiersin.org This demonstrates that the N-phenylbenzamide core can be effectively functionalized to produce potent HDAC inhibitors. The potential for this compound to act as an HDAC inhibitor would depend on its ability to adopt the correct conformation to interact with the active site, a property that has not yet been investigated.

There is no available literature assessing the activity of this compound as an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical for DNA repair, especially in the context of single-strand breaks. nih.gov Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, via a mechanism known as synthetic lethality. nih.gov

The simple compound 3-aminobenzamide, which shares the benzamide core, is a well-known PARP inhibitor used in research. The introduction of aryl groups and other substituents to the benzamide scaffold can significantly alter biological activity, but specific studies on N-(nitrophenyl)benzamides for PARP inhibition have not been reported.

A review of scientific literature indicates a lack of research into the effects of this compound on several other relevant enzyme targets.

Succinate Dehydrogenase (SDH): There are no studies evaluating this compound as an SDH inhibitor. SDH inhibitors are a known class of fungicides, and some carboxamides have been developed for this purpose. medchemexpress.commdpi.com Additionally, the compound 3-nitropropanoic acid is a known irreversible inhibitor of SDH, indicating that nitro-containing small molecules can target this enzyme. nih.gov However, no direct connection to the N-phenylbenzamide scaffold has been established.

MurE synthetase: No data is available regarding the inhibition of MurE synthetase by this compound.

CYP24A1: No data is available regarding the inhibition of the enzyme CYP24A1 by this compound.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-phenylbenzamides is highly dependent on the nature and position of substituents on both the benzoyl and N-phenyl rings.

Substituents on the N-Phenyl Ring: The electronic properties of substituents on the N-phenyl ring can have a profound and often target-specific impact. For instance, in a series of imidazole-based N-phenylbenzamide derivatives designed as anticancer agents, the introduction of a nitro group, regardless of its position, led to a complete loss of activity. nih.gov Conversely, in a different study on N-phenylbenzamides as antischistosomal agents, compounds with electron-withdrawing groups such as nitro (NO2) and trifluoromethyl (CF3) on the N-phenyl ring were among the most potent. nih.gov This highlights that the effect of the 4-nitro group in this compound is likely to be highly context-dependent on the specific protein target.

Substituents on the Benzoyl Ring: The methoxy (B1213986) group on the benzoyl ring is also a critical determinant of activity. In the development of dual AChE and BACE1 inhibitors, the presence of a 3-methoxybenzamide moiety was a key feature of the most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide). nih.gov This suggests that the 3-methoxy group may provide favorable interactions, such as hydrogen bonding or steric complementarity, within the active sites of these particular enzymes.

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these features for a series of compounds, such as derivatives of N-phenylbenzamide, is crucial for designing more potent and selective molecules.

The core structure of this compound consists of three key components: a central benzamide scaffold, a methoxy-substituted phenyl ring (A-ring), and a nitro-substituted phenyl ring (B-ring) linked via an amide bond. Analysis of structurally related compounds reveals the importance of these moieties in defining the pharmacophoric model.

For instance, in a series of N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide derivatives, the spatial arrangement of the aromatic rings and the nature of the linker were found to be critical for their biological activity as HIV-1 Vif antagonists. nih.gov The amide linker, as seen in this compound, often participates in crucial hydrogen bonding interactions with target proteins. The methoxy group on the A-ring and the nitro group on the B-ring are key electronic and steric modulators that influence the molecule's interaction with its biological target.

Key pharmacophoric features likely include:

Hydrogen Bond Acceptors/Donors: The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The oxygen atoms of the methoxy and nitro groups can also act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The two phenyl rings serve as hydrophobic regions that can engage in van der Waals and π-π stacking interactions with the target protein.

Optimization of Substituent Effects for Enhanced Biological Potency

The systematic modification of substituents on a lead compound is a fundamental strategy in medicinal chemistry to enhance its biological potency, selectivity, and pharmacokinetic properties. For compounds related to this compound, research has demonstrated that the nature and position of substituents on the phenyl rings play a pivotal role in their biological activity.

In studies of N-phenylbenzamide derivatives as potential antiviral agents, modifications to the substitution pattern have led to significant improvements in potency. nih.gov For example, the introduction of different functional groups can alter the electronic and steric properties of the molecule, leading to more favorable interactions with the target.

A hypothetical structure-activity relationship (SAR) study for this compound could involve the following modifications to probe the effect of substituents:

A-Ring (3-methoxy-phenyl):

Position of the methoxy group: Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) could influence the molecule's conformation and its ability to fit into a binding pocket.

Nature of the substituent: Replacing the methoxy group with other electron-donating groups (e.g., methyl, hydroxyl) or electron-withdrawing groups (e.g., chloro, fluoro) would help to understand the electronic requirements for activity.

B-Ring (4-nitrophenyl):

Position of the nitro group: Shifting the nitro group to the ortho or meta position would alter the electronic and steric profile of this ring.

Replacement of the nitro group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups could significantly impact potency and potentially reduce toxicity associated with the nitro group.

The following table summarizes hypothetical modifications and their potential impact on biological activity based on general principles observed in similar compound series.

| Compound Modification | Rationale | Predicted Impact on Potency |

|---|---|---|

| Shift methoxy group from 3- to 4-position on A-ring | Alters steric and electronic influence on the amide linker. | May increase or decrease potency depending on the target's topology. |

| Replace 3-methoxy with 3-chloro on A-ring | Changes the substituent from electron-donating to electron-withdrawing. | Likely to alter binding affinity; effect is target-dependent. |

| Replace 4-nitro with 4-cyano on B-ring | Maintains a strong electron-withdrawing group with a different size and shape. | May retain or improve potency while potentially altering metabolic stability. |

| Replace 4-nitro with 4-amino on B-ring | Changes the substituent from strongly electron-withdrawing to electron-donating. | Significant change in electronic properties, likely to have a substantial effect on activity. |

Advanced Applications and Research Directions

Applications in Materials Science and Optoelectronics

The unique electronic properties conferred by the methoxy (B1213986) and nitro groups on the benzamide (B126) structure suggest potential applications in materials science, particularly in optoelectronic devices and polymer chemistry.

Organic Light-Emitting Diodes (OLEDs) and Related Devices

Benzamide and its derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). The core structure can be functionalized to create materials with desirable electronic and photophysical properties for use as emitters or hosts in OLED devices. For instance, novel polycyclic fused amide derivatives have been synthesized and investigated as emitters for sky-blue electroluminescent devices. These materials have demonstrated the potential for achieving high efficiency and color purity in OLEDs. nih.gov

Research into pyrene-benzimidazole derivatives has shown their promise as blue emitters in OLEDs. nsf.govnih.gov By carefully designing the molecular structure to reduce intermolecular aggregation, researchers have been able to achieve efficient and pure blue photo- and electroluminescence. nih.gov One such device, using a pyrene-benzimidazole derivative as the non-doped emissive layer, exhibited an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m², which is comparable to other high-performing blue OLEDs based on small-molecule organic chromophores. nih.gov

Furthermore, derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been investigated as bifunctional materials for OLEDs, acting as both fluorescent emitters and hosts for phosphorescent emitters. These compounds have demonstrated deep-blue emissions with high triplet energy values, making them suitable for efficient electroluminescent devices. mdpi.com The incorporation of benzophenone-based derivatives into OLEDs is another area of active research, with these materials showing promise as hosts for phosphorescent emitters and as thermally activated delayed fluorescent (TADF) emitters. researchgate.net

While direct studies on 3-methoxy-N-(4-nitrophenyl)benzamide in OLEDs are not prominent, the existing research on related benzamide structures highlights a clear potential. The combination of an electron-donating methoxy group and an electron-withdrawing nitro group in this compound could lead to interesting charge-transfer characteristics, which are crucial for the performance of OLED materials.

| Benzamide Derivative Type | Application in OLEDs | Key Findings | Reference |

| Polycyclic Fused Amides | Sky-blue emitters | High electroluminescent performance, low turn-on voltage. | nih.gov |

| Pyrene-Benzimidazoles | Blue emitters | Reduced aggregation, pure blue electroluminescence, EQE up to 4.3%. | nih.gov |

| Carbazole-Diphenyl Imidazoles | Fluorescent emitters and hosts | Deep-blue emission, high triplet energy, bipolar charge transport. | mdpi.com |

| Benzophenone Derivatives | Host materials and TADF emitters | High intersystem crossing efficiency, potential for high EQEs. | researchgate.net |

Polymer Chemistry and Composite Materials

In the realm of polymer chemistry, the benzamide linkage is a fundamental component of high-performance aramids, such as poly(p-benzamide). These polymers are known for their exceptional thermal stability and mechanical strength, leading to the production of high-modulus fibers. The rigid, rod-like structure of these polymers allows for the formation of anisotropic solutions, which can be spun into highly oriented fibers.

Research into methoxybenzene-linked polyimides, synthesized through a Michael addition reaction, has demonstrated the creation of polymers with good thermal stability and solubility in organic solvents. mdpi.com These characteristics are valuable for processing and fabricating advanced materials. The study of N-substituted p-benzamide random copolymers has also shed light on how side-chain modifications can influence the helical properties of these polymers. google.com

The presence of the methoxy group in this compound could potentially be exploited in polymer synthesis to influence properties such as solubility and thermal behavior. The nitro group, on the other hand, could serve as a site for further chemical modification or as a handle for creating cross-linked materials.

Role in Catalysis and Organocatalysis

The benzamide scaffold is a valuable platform for the design of ligands and organocatalysts due to its rigid structure and the ability to form hydrogen bonds.

Development of Novel Ligands for Metal-Mediated Transformations

Benzamide derivatives have been successfully employed as directing groups in metal-catalyzed C-H bond activation reactions. For example, benzamides containing an 8-aminoquinoline (B160924) moiety have been used to direct the nickel-catalyzed alkylation of ortho C-H bonds with a high degree of functional group compatibility. chemicalbook.com Similarly, palladium-catalyzed trifluoromethylthiolation of benzamide derivatives has been achieved using a bidentate directing group. mdpi.com These examples underscore the potential of the benzamide functional group to act as a coordinating ligand, facilitating selective transformations.

The nitrogen and oxygen atoms of the amide group in this compound could potentially coordinate to a metal center, and the electronic properties of the methoxy and nitro substituents could modulate the catalytic activity.

| Catalyst System | Reaction | Role of Benzamide Derivative | Reference |

| Nickel complexes | Alkylation of ortho C-H bonds | Bidentate directing group | chemicalbook.com |

| Palladium complexes | Trifluoromethylthiolation | Bidentate directing group | mdpi.com |

| Palladium-doped clay | Amide bond formation | Substrate for catalytic conversion | chemicalbook.com |

Chiral Organocatalysts and Asymmetric Synthesis (if applicable)

Bifunctional organocatalysts bearing a benzamide moiety have emerged as powerful tools in asymmetric synthesis. These catalysts, which often contain both a hydrogen-bond-donating (thio)urea and a hydrogen-bond-accepting tertiary amine group on a chiral scaffold, can effectively control the stereochemical outcome of various reactions. nsf.gov The enantioselective synthesis of axially chiral benzamides has been demonstrated using such organocatalysts, highlighting their ability to recognize specific substrate conformations. nsf.govuni.lu

While this compound is not chiral itself, it could serve as a precursor for the synthesis of chiral organocatalysts. The methoxy and nitro groups offer sites for further functionalization to introduce chiral auxiliaries or other catalytic moieties. The general success of benzamide-based organocatalysts suggests that derivatives of this compound could be promising candidates for development in this area.

Development of Fluorescent Probes and Chemical Sensors

The design of fluorescent probes and chemical sensors is a rapidly growing field, and benzamide derivatives have shown significant promise in this area. researchgate.net The fluorescence properties of these molecules can be modulated by the presence of specific analytes, allowing for their detection.

Benzamide-based fluorescent probes have been developed for the detection of various metal ions. For instance, a carboxamide-based sensor has been shown to selectively detect Mg²⁺ and Ni²⁺ ions in aqueous solutions with high sensitivity. In another study, a sulfonamide-based probe was designed for the fluorescence anisotropy detection of zinc, leveraging the high affinity of the probe for a zinc-bound enzyme.

The development of benzamide-based probes extends to biological imaging. Sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for imaging in tumor cells. These probes exhibit low cytotoxicity and can be readily taken up by cells, providing good quality fluorescent images. Furthermore, benzamide-based photoreactive probes have been designed for the study of histone deacetylase 2 (HDAC2), a key enzyme in gene regulation. nih.gov

The structure of this compound, with its electron-donating and electron-withdrawing groups, suggests that it could possess interesting photophysical properties. The nitro group, in particular, is known to be a fluorescence quencher. This property could be exploited in the design of "turn-on" fluorescent probes, where a reaction or binding event that alters the nitro group leads to an increase in fluorescence.

| Probe Type | Target Analyte/Application | Key Features | Reference |

| Carboxamide-based sensor | Mg²⁺ and Ni²⁺ ions | High selectivity and sensitivity in buffer solution. | |

| Sulfonamide-based probe | Zinc ions | Fluorescence anisotropy detection. | |

| Sulfonamide-containing naphthalimides | Tumor cell imaging | Low cytotoxicity, good cell uptake. | |

| Photoreactive benzamide probe | Histone deacetylase 2 (HDAC2) | Potent and selective inhibition, efficient photocrosslinking. | nih.gov |

Biosensing Applications

The detection of specific biomolecules or chemical species is crucial for diagnostics and environmental monitoring. While direct biosensing applications of "this compound" are not yet extensively documented, its structural motifs, particularly the nitroaromatic group, suggest its potential as a component in fluorescent biosensors.

Nitroaromatic compounds are known to be fluorescence quenchers. This property can be exploited in "turn-on" fluorescent probes. A biosensor could be designed where the fluorescence of a reporter molecule is initially quenched by the nitro group of "this compound." Upon interaction with a specific analyte or under certain biological conditions (e.g., enzymatic reduction of the nitro group), the quenching effect could be removed, leading to a detectable fluorescent signal.

One potential application is in the development of biosensors for detecting explosive nitroaromatic compounds, where bacteria engineered to express a green fluorescent protein in the presence of such compounds could be utilized. rsc.org In such a system, a derivative of "this compound" could potentially modulate the fluorescent response.

Table 1: Potential Biosensing Mechanisms for Nitroaromatic Compounds

| Sensing Strategy | Mechanism of Action | Potential Analyte |

| Fluorescence Quenching/Turn-on | The nitro group acts as a quencher. Reduction of the nitro group to an amino group in a specific biological environment restores fluorescence. | Hypoxic conditions, Nitroreductase enzyme activity |

| Analyte-Induced Aggregation | Specific binding of an analyte to a modified "this compound" derivative causes aggregation, leading to a change in fluorescence or colorimetric signal. | Metal ions, specific proteins |

| Bioreporter Systems | Genetically engineered microorganisms that produce a fluorescent protein in response to nitroaromatic compounds. rsc.org | Nitroaromatic pollutants |

Imaging Agents in Preclinical Research

Preclinical imaging in living animals is a vital tool in drug discovery and for studying disease progression. wikipedia.orgmolecubes.com The "this compound" structure is particularly relevant for developing imaging agents for hypoxic tumors.

Many solid tumors have regions of low oxygen concentration, known as hypoxia. nih.gov This condition is a target for both therapy and diagnosis. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic cells. This bioreduction can unmask a fluorescent signal, allowing for the non-invasive visualization of hypoxic regions within tumors. nih.gov This makes "this compound" a candidate for development as a hypoxia-activated fluorescent probe.

The general principle involves synthesizing a non-fluorescent derivative of the compound which, upon entering a hypoxic cell and being reduced, becomes highly fluorescent. This allows researchers to monitor tumor hypoxia, assess the efficacy of hypoxia-activated drugs, and gain insights into tumor metabolism. nih.gov Preclinical imaging modalities such as fluorescence imaging, positron emission tomography (PET), and single-photon emission computed tomography (SPECT) are employed for these studies. wikipedia.orgresearchgate.net

Analytical Method Development (Beyond Standard Characterization)

The analysis of "this compound" in complex mixtures, such as biological samples or during its synthesis, requires sophisticated analytical techniques that offer high sensitivity and selectivity.

Advanced Chromatographic Techniques for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a powerful tool for the analysis of benzamide derivatives. nih.govnih.gov For "this compound," developing a robust HPLC-MS/MS method would be essential for its quantification in preclinical studies.

A typical method would involve:

Sample Preparation: Extraction of the compound from a biological matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation or solid-phase extraction (SPE). molnar-institute.com

Chromatographic Separation: Utilizing a reversed-phase C18 column with a gradient elution of methanol (B129727) or acetonitrile (B52724) and water containing a modifier like formic acid to achieve good peak shape and separation from endogenous interferences. nih.govscienceopen.com

Mass Spectrometric Detection: Employing a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive or negative ion mode. Quantification would be achieved using selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov

Table 2: Hypothetical HPLC-MS/MS Parameters for "this compound"

| Parameter | Condition | Rationale |

| HPLC Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/Acetonitrile | Gradient elution allows for efficient separation of the analyte from matrix components. Formic acid aids in ionization. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | ESI is a soft ionization technique suitable for polar and semi-polar molecules like benzamides. nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | Offers high selectivity and sensitivity for quantification in complex matrices by monitoring a specific fragmentation pathway. nih.gov |

Spectroscopic Methods for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of "this compound" can be significantly enhanced by using in situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.com

Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR™, an in situ FTIR technology, is well-suited for monitoring amide bond formation. mt.com By inserting a probe directly into the reaction vessel, one can track the disappearance of the characteristic carbonyl stretch of the acid chloride precursor and the appearance of the amide I and amide II bands of the "this compound" product. This provides valuable kinetic data and helps identify the reaction endpoint accurately. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can provide detailed mechanistic insights into the amidation reaction. researchgate.net By conducting the reaction within an NMR tube equipped with specialized inserts, it is possible to observe the formation of key intermediates, such as acyloxy-phosphonium species if coupling agents are used. researchgate.net This technique is invaluable for understanding reaction mechanisms and identifying potential side products in real-time. The amide I band in vibrational spectra is particularly sensitive to the protein's conformation and orientation. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions

The exploration of 3-methoxy-N-(4-nitrophenyl)benzamide and its analogues has underscored the significance of the benzamide (B126) scaffold in medicinal chemistry. While specific research on this particular compound is not extensively documented in publicly available literature, the collective findings on related benzamide derivatives provide a strong impetus for its further investigation. Benzamides are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netwalshmedicalmedia.com The presence of the methoxy (B1213986) and nitro functional groups on the respective phenyl rings of this compound suggests a potential for interesting biological activities, drawing from the known contributions of these moieties in other bioactive molecules. For instance, methoxy groups have been shown to enhance the anticancer activity of various compounds. mdpi.com The synthesis of such N-phenylbenzamide derivatives is typically achievable through established amidation reactions, offering a straightforward route for producing the compound for further study. nih.govscispace.com

Identification of Current Research Gaps and Challenges

The primary research gap for this compound is the lack of comprehensive biological screening and mechanistic studies. While the broader class of benzamides is well-studied, the specific biological profile of this compound remains largely uncharacterized. Key challenges for future research will include:

Limited Biological Data: There is a scarcity of published data on the specific biological targets and efficacy of this compound in various disease models.

Mechanism of Action: For many benzamide derivatives, the precise molecular mechanisms underlying their biological effects are not fully elucidated. Determining the mode of action for this specific compound will be a critical challenge.

Selectivity and Off-Target Effects: A common challenge in drug discovery is ensuring high selectivity for the intended biological target to minimize off-target effects. The selectivity profile of this compound is currently unknown.

Physicochemical Properties: A thorough characterization of the compound's physicochemical properties, such as solubility and stability, is necessary for its development as a potential therapeutic agent.

Exploration of Novel Synthetic Strategies and Chemical Transformations

Future research should focus on developing more efficient and sustainable synthetic routes to this compound and a library of its derivatives. While traditional amidation methods are reliable, the exploration of novel synthetic strategies could offer significant advantages. For example, metal-free oxidative procedures for the synthesis of benzamides from styrenes and amines have been developed, presenting a greener alternative to conventional methods. nih.govrsc.org Furthermore, exploring various chemical transformations to modify the core structure of this compound could lead to the discovery of analogues with improved potency and selectivity. This could involve, for instance, the introduction of different substituents on the phenyl rings or modification of the amide linker.

| Synthetic Strategy | Description | Potential Advantages |

| Metal-Free Oxidative Amidation | Synthesis of benzamides from styrenes and amines without the need for a transition metal catalyst. nih.govrsc.org | Environmentally friendly, potentially lower cost. |

| Flow Chemistry | Continuous production of the compound in a microreactor system. | Improved reaction control, scalability, and safety. |

| Combinatorial Synthesis | Rapid synthesis of a large library of related compounds for high-throughput screening. | Efficient exploration of structure-activity relationships. |

Discovery of Undiscovered Biological Targets and Mechanistic Elucidation

A crucial area for future investigation is the identification of the specific biological targets of this compound. Modern chemical biology approaches can be employed to achieve this. Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction can help in identifying the proteins that interact with the compound.

Once a potential target is identified, detailed mechanistic studies will be essential to understand how the compound exerts its biological effect. This could involve a range of in vitro and cell-based assays to study enzyme kinetics, signal transduction pathways, and cellular responses. For instance, given that some benzamides act as enzyme inhibitors, assays for kinases, proteases, or other relevant enzymes could be a logical starting point. nih.govacs.org

Development of Multi-Targeting Agents and Integration with Advanced Delivery Systems

The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like cancer. mdpi.com The scaffold of this compound could serve as a template for designing such agents. By strategically modifying its structure, it may be possible to create derivatives that inhibit multiple disease-relevant pathways.

Furthermore, the integration of this compound with advanced drug delivery systems could enhance its therapeutic potential. news-medical.net Nanoparticle-based delivery systems, for example, can improve the solubility, stability, and tumor-targeting efficiency of anticancer drugs. frontiersin.org Encapsulating this compound in liposomes or polymeric nanoparticles could be explored to improve its pharmacokinetic profile and reduce potential side effects.

Addressing Drug Resistance Mechanisms in Preclinical Models

Drug resistance is a major obstacle in the treatment of many diseases, particularly cancer and infectious diseases. frontiersin.orghilarispublisher.com A significant area of future research would be to investigate whether this compound or its derivatives can overcome known drug resistance mechanisms. Some novel benzamide derivatives have been shown to restore the efficacy of chemotherapeutic drugs in multidrug-resistant cancer cell lines by inhibiting efflux pumps like ABCG2. nih.gov Preclinical studies using drug-resistant cancer cell lines and animal models would be necessary to evaluate the potential of this compound in combating drug resistance.

Emerging Applications in Chemical Biology and Translational Research

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable tool in chemical biology research. If it is found to have a specific and potent biological activity, it could be used as a chemical probe to study complex biological processes. For example, a fluorescently labeled version of the compound could be synthesized to visualize its subcellular localization and interaction with its biological targets.

The ultimate goal of translational research is to bridge the gap between basic scientific discoveries and their clinical applications. For this compound, this would involve a systematic progression from in vitro and in vivo preclinical studies to, if promising, early-phase clinical trials. This journey would require a multidisciplinary effort involving chemists, biologists, and clinicians to fully explore the therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.